N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide
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Overview
Description
BIA 10-2474 , belongs to the class of small organic molecules. Its chemical structure consists of a bromo-fluoro-substituted phenyl ring attached to an indole moiety via an acetamide linkage. This compound has drawn significant attention due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: BIA 10-2474 can be synthesized through a multistep chemical process. One common route involves the reaction of 4-bromo-2-fluoroaniline with indole-4-carboxylic acid, followed by amidation to form the final compound.
Medicinal Chemistry Approaches: Researchers have explored various modifications to optimize the synthesis, aiming for improved pharmacological properties.
- Amidation occurs under mild conditions using appropriate coupling agents.
4-bromo-2-fluoroaniline: reacts with in the presence of suitable reagents and catalysts.
- BIA 10-2474 is not produced on an industrial scale due to safety concerns (discussed later).
Chemical Reactions Analysis
BIA 10-2474 undergoes several reactions:
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Metabolism: In vivo, BIA 10-2474 is metabolized by enzymes, leading to the formation of various metabolites.
Common reagents and conditions:
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Metabolism: Enzymes such as cytochrome P450.
Major products:
- Hydrolysis yields the corresponding carboxylic acid and amine.
- Metabolism generates various metabolites, some of which may contribute to its pharmacological effects.
Scientific Research Applications
BIA 10-2474 has been investigated in several areas:
Pain Management: Initially, it was explored as a potential analgesic.
Endocannabinoid System Modulation: BIA 10-2474 interacts with the endocannabinoid system, affecting cannabinoid receptors.
Neuroprotection: Some studies suggest neuroprotective effects.
Clinical Trials: Unfortunately, a tragic incident during a clinical trial led to its discontinuation. Safety concerns arose due to severe adverse effects in human subjects.
Mechanism of Action
- BIA 10-2474 inhibits fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism.
- By inhibiting FAAH, it increases endocannabinoid levels, potentially affecting pain perception, inflammation, and other processes.
Comparison with Similar Compounds
JZL184: Another FAAH inhibitor with similar mechanisms.
URB597: Also targets FAAH but has a different chemical structure.
BIA 10-2474: stands out due to its unique bromo-fluoro substitution pattern.
: Martin, B. R., et al. (2018). Discovery of the first potent and selective inhibitor of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 61(24), 1083–1093. : Mallet, C., et al. (2017). BIA 10-2474-induced fatal meningoencephalitis: A monophasic disorder with autoantibodies against endocannabinoid system. Annals of Neurology, 82(4), 317–327. : Fowler, C. J. (2015). The potential of inhibitors of endocannabinoid metabolism for drug development: A critical review. Handbook of Experimental Pharmacology, 231, 95–128. : Dinh, T. P., et al. (2002). Brain monoglyceride lipase participating in endocannabinoid inactivation. Proceedings of the National Academy of Sciences, 99(16), 10819–
Properties
Molecular Formula |
C16H12BrFN2O2 |
---|---|
Molecular Weight |
363.18 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide |
InChI |
InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21) |
InChI Key |
MGXLPXCLYRUFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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